2,2-Dimethylpentyl propanoate
Description
Contextualizing Alkyl Propanoates in Chemical Synthesis and Research
Alkyl propanoates are esters of propanoic acid. Simple examples, like methyl propanoate, serve as important precursors and building blocks in chemical synthesis. For instance, methyl propanoate is a precursor for polymethyl methacrylates. researchgate.net The synthesis of such esters is typically achieved through the esterification of propanoic acid with the corresponding alcohol, often in the presence of an acid catalyst. researchgate.net These compounds are studied for their chemical properties and are utilized in various applications, including as solvents and in the creation of fragrances and flavors.
Significance of Branched Alkyl Chains in Ester Chemistry
The structure of the alkyl groups (R and R') in an ester has a profound impact on its physical and chemical properties. Branching in the alkyl chain, in particular, can introduce significant steric hindrance. This steric bulk can influence the reactivity of the ester, for example, by hindering hydrolysis. Furthermore, branching affects the molecule's shape, which in turn alters its packing in the solid state and its intermolecular interactions. This can lead to changes in melting point, boiling point, and viscosity compared to its straight-chain isomers. In the field of materials science, the strategic incorporation of branched alkyl chains is a key design element in creating molecules with specific properties, such as those used in the formulation of liquid crystals.
Research Landscape of 2,2-Dimethylpentyl Propanoate and Related Esters
The research landscape for this compound is notably sparse, with limited studies focusing specifically on this compound. Its existence is documented in chemical databases, but it has not been the subject of extensive research. nih.govchemspider.com Consequently, to understand its potential chemical nature and significance, it is necessary to examine data from closely related structures, such as 2,2-dimethylpropyl propanoate (also known as neopentyl propionate). nih.gov
Research on related branched esters demonstrates their importance in various fields. For example, the structure of the alkyl chain is a critical factor in the development of supramolecular gels and has been studied for applications in drug delivery and tissue engineering. While no such applications have been investigated for this compound, the principles derived from related compounds provide a framework for its potential utility.
Physicochemical Properties of this compound
The known properties of this compound are summarized in the table below. These are primarily based on database entries and may be calculated rather than experimentally determined. chemnet.com
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| CAS Number | 5458-24-2 |
| Boiling Point | 184.2°C at 760 mmHg |
| Density | 0.873 g/cm³ |
| Refractive Index | 1.422 |
| Flash Point | 64.7°C |
| Vapor Pressure | 0.74 mmHg at 25°C |
Spectroscopic Data Interpretation
Infrared (IR) Spectroscopy : The IR spectrum of an ester is characterized by a strong absorption band for the C=O (carbonyl) stretch, typically appearing in the region of 1750-1735 cm⁻¹. Another strong band corresponding to the C-O-C stretch of the ester group would be expected between 1300 and 1000 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations from the alkyl groups. researchgate.net The presence of the gem-dimethyl group on the pentyl chain might show characteristic C-C skeletal vibrations. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group of the propanoate moiety (a triplet and a quartet). The 2,2-dimethylpentyl portion would present more complex signals, with a singlet for the two equivalent methyl groups at the C2 position, and various multiplets for the methylene (B1212753) and terminal methyl protons of the pentyl chain.
¹³C NMR : The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically 170-180 ppm). It would also display distinct signals for each of the unique carbon atoms in the 2,2-dimethylpentyl and propanoate groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5458-24-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2-dimethylpentyl propanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-10(3,4)8-12-9(11)6-2/h5-8H2,1-4H3 |
InChI Key |
GYTWMXOBIGZQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)COC(=O)CC |
Origin of Product |
United States |
Structural Elucidation and Isomeric Considerations of 2,2 Dimethylpentyl Propanoate
Nomenclature and Definitive Structural Representation
2,2-Dimethylpentyl propanoate, also known as 2,2-dimethylpentyl propionate (B1217596), is systematically named according to IUPAC nomenclature. chemspider.com The name clearly defines its structure as an ester formed from 2,2-dimethylpentanol and propanoic acid. The "propanoate" part indicates the ester is derived from propanoic acid, which consists of a three-carbon chain. The "2,2-dimethylpentyl" portion specifies the alcohol-derived group, which is a pentyl (five-carbon) chain with two methyl groups attached to the second carbon atom.
The definitive structural representation of this compound is crucial for understanding its chemical behavior. Its molecular formula is C10H20O2. chemspider.comchemnet.comechemi.comnih.gov The structure consists of a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to the 2,2-dimethylpentyl group. The other side of the carbonyl group is attached to an ethyl group from the propanoic acid.
Key Structural Features:
Ester Functional Group: -COO-
Propionyl Group: CH3CH2C(=O)-
2,2-Dimethylpentyl Group: -CH2C(CH3)2CH2CH2CH3
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound chemspider.com |
| Synonyms | 2,2-dimethylpentyl propionate chemspider.com |
| CAS Number | 5458-24-2 chemnet.comechemi.com |
| Molecular Formula | C10H20O2 chemspider.comchemnet.comechemi.comnih.gov |
| Molecular Weight | 172.26 g/mol chemnet.comechemi.com |
| SMILES | CCC(C)(C)COC(=O)CC nih.gov |
| InChI | InChI=1S/C10H20O2/c1-5-8(3)9(4)7-12-10(11)6-2/h8-9H,5-7H2,1-4H3 nih.gov |
Stereochemical Aspects and Potential for Chirality in Related Structures
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. msu.eduwikipedia.org A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. libretexts.org The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common cause of chirality. docbrown.info
In the case of this compound, an examination of its structure reveals the absence of any chiral centers. The carbon atom at position 2 of the pentyl chain is bonded to two identical methyl groups, and all other carbon atoms in the chain have at least two identical hydrogen atoms. Therefore, this compound itself is an achiral molecule and does not exhibit enantiomerism or diastereomerism.
However, chirality is a common feature in related branched propanoates. For instance, if the methyl groups were located at different positions on the pentyl chain, chiral centers could arise. For example, in 2,3-dimethylpentyl propanoate , both the second and third carbon atoms of the pentyl chain are chiral centers because they are each bonded to four different groups. nih.gov This would result in the possibility of multiple stereoisomers (enantiomers and diastereomers). The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the Le Bel-van't Hoff rule, which states there can be a maximum of 2^n stereoisomers. wikipedia.org For a molecule with two chiral centers, like 2,3-dimethylpentyl propanoate, there could be up to 2^2 = 4 stereoisomers. libretexts.orgyoutube.com
The study of stereoisomers is significant as different stereoisomers of a compound can have distinct biological activities and physical properties. wikipedia.org For example, the synthesis of specific stereoisomers of 8-methyl-2-decanol and its propanoate ester has been shown to be attractive to certain insect species. nih.gov
Comparative Analysis with Positional and Structural Isomers of Branched Propanoates
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. msu.edu These can be broadly classified into constitutional (or structural) isomers and stereoisomers. Constitutional isomers have different connectivity of atoms and can be further categorized into chain, positional, and functional group isomers. docbrown.infoquora.com
This compound, with the molecular formula C10H20O2, has numerous constitutional isomers. echemi.com These isomers can exhibit significant differences in their physical and chemical properties.
Positional Isomers: These isomers have the same carbon skeleton and the same functional group, but the position of the functional group or substituent differs. quora.com In the context of this compound, positional isomers would involve moving the methyl groups to different positions on the pentyl chain.
Example: 3,3-Dimethylpentyl propanoate. Here, the two methyl groups are on the third carbon of the pentyl chain instead of the second. This change in position would likely lead to different boiling points and densities due to altered intermolecular forces.
Structural Isomers (Chain Isomers): These isomers have different arrangements of the carbon skeleton. This can involve branching in either the alcohol or the acid part of the ester.
Example (Varying the Alcohol Moiety): An isomer could be tert-butyl 2-methylpropanoate. This molecule has the same C10H20O2 formula but a different branching structure in both the alcohol and the acid-derived parts.
Example (Varying the Acid Moiety): An isomer could be 2,2-dimethylpentyl butanoate. Here, the acid part is derived from butanoic acid instead of propanoic acid, leading to a different arrangement of atoms.
Functional Group Isomers: These isomers have the same molecular formula but different functional groups. Esters are known to be functional group isomers of carboxylic acids and other compounds containing different functional groups like hydroxy ketones or enol ethers. youtube.com
Example: Decanoic acid is a functional group isomer of this compound. It has the same C10H20O2 formula but contains a carboxylic acid functional group (-COOH) instead of an ester group. This results in vastly different chemical properties, such as acidity and the ability to form hydrogen bonds.
The table below provides a comparison of this compound with some of its isomers.
| Compound Name | Molecular Formula | Type of Isomerism with this compound | Key Structural Difference |
| 3,3-Dimethylpentyl propanoate | C10H20O2 | Positional Isomer | Methyl groups are on C3 of the pentyl chain. |
| 2,3-Dimethylpentyl propanoate | C10H20O2 | Positional Isomer | Methyl groups are on C2 and C3 of the pentyl chain. nih.gov |
| Pentyl 2,2-dimethylpropanoate | C10H20O2 | Structural Isomer | The ester is formed from pentanol (B124592) and 2,2-dimethylpropanoic acid. chemsrc.com |
| Ethyl hexanoate | C8H16O2 | (Illustrative example of a related ester) | Shorter carbon chain. nist.govmolbase.com |
| Hexyl acetate (B1210297) | C8H16O2 | (Illustrative example of a related ester) | Different acid and alcohol components. molbase.comwikipedia.org |
| Decanoic acid | C10H20O2 | Functional Group Isomer | Contains a carboxylic acid group instead of an ester group. |
The study of these isomers is crucial in fields like flavor and fragrance chemistry, where subtle changes in structure can lead to significant differences in aroma and taste. researchgate.netnih.gov The physical properties, such as boiling point, are also influenced by the degree of branching; for instance, more branched isomers tend to have lower boiling points compared to their straight-chain counterparts. ncert.nic.in
Synthetic Methodologies and Chemoenzymatic Routes for 2,2 Dimethylpentyl Propanoate
Conventional Esterification Strategies for Branched Alcohols and Carboxylic Acids
Conventional chemical methods for ester synthesis are well-established and widely used in industrial settings. These methods typically involve the reaction of a carboxylic acid with an alcohol, often with the aid of a catalyst.
Acid-Catalyzed Esterification Approaches
The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. wikipedia.org This equilibrium-driven reaction requires measures to shift the equilibrium towards the product, such as using an excess of one reactant or removing the water formed during the reaction. wikipedia.orgathabascau.ca
For the synthesis of 2,2-dimethylpentyl propanoate, propanoic acid would be reacted with 2,2-dimethylpentan-1-ol (B1361373) using a catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.org
However, the Fischer-Speier method can be limited by the steric hindrance of the alcohol or carboxylic acid. athabascau.ca Tertiary alcohols, in particular, are prone to elimination reactions under the strong acidic conditions. wikipedia.orgchemistrysteps.com While 2,2-dimethylpentan-1-ol is a primary alcohol, the presence of the bulky gem-dimethyl group on the adjacent carbon might slightly reduce the reaction efficiency compared to less hindered primary alcohols.
Other Chemical Catalytic Routes
To overcome the limitations of acid-catalyzed esterification, particularly with sterically hindered or acid-sensitive substrates, alternative methods have been developed. The Steglich esterification, for instance, is a mild procedure that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.orgwikipedia.org This method is effective for a wide range of esters, including those from sterically demanding tertiary alcohols, and proceeds under neutral pH and at room temperature. rsc.orgorganic-chemistry.org
The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to create a reactive amide. This "active ester" subsequently reacts readily with the alcohol to form the desired ester and the byproduct dicyclohexylurea (DCU). organic-chemistry.org A significant drawback of using DCC is the formation of the insoluble DCU byproduct, which can complicate product purification. rsc.orgchemspider.com
Recent advancements have focused on developing greener versions of the Steglich esterification, utilizing safer solvents like acetonitrile (B52724) and dimethyl carbonate, and alternative coupling reagents to minimize environmental impact and improve safety. rsc.orgjove.com These modified procedures have shown high yields for the synthesis of esters from primary and secondary alcohols. jove.com
Enzymatic and Biocatalytic Synthesis of Branched Esters
Enzymatic synthesis of esters offers a green and highly selective alternative to conventional chemical methods. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to catalyze esterification in non-aqueous media. scielo.brrsc.org
Lipase-Mediated Esterification of Propanoic Acid Derivatives
Lipases can catalyze the synthesis of esters from carboxylic acids and alcohols. scielo.br In the case of this compound, a lipase (B570770) would facilitate the reaction between propanoic acid and 2,2-dimethylpentan-1-ol. Lipases from various microbial sources, such as Candida antarctica lipase B (CALB), are frequently employed for their broad substrate specificity and high efficiency. researchgate.netsigmaaldrich.com
The reaction mechanism, often a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate. nih.govresearchgate.net The carboxylic acid first binds to the enzyme's active site, followed by the release of water. The alcohol then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the enzyme. nih.gov Immobilized lipases are often preferred in industrial applications as they can be easily separated from the reaction mixture and reused, reducing costs. rsc.orgrsc.org
The synthesis of various esters using lipase catalysis has been extensively studied, with high yields reported for the esterification of different fatty acids and alcohols. For example, the lipase-catalyzed synthesis of flavor esters and biodiesel has been successfully demonstrated. scielo.brnih.gov
Regioselectivity and Enantioselectivity in Biocatalytic Routes to Esters
A key advantage of enzymatic catalysis is the high degree of selectivity that can be achieved. mdpi.comRegioselectivity refers to the enzyme's preference for reacting with a specific functional group in a molecule with multiple reactive sites. mdpi.com For instance, in the acylation of polyols, lipases can selectively acylate a particular hydroxyl group. mdpi.comnih.gov Lipases like Novozym 435 have been shown to discriminate between vicinal hydroxyl groups in steroids, leading to highly regioselective monoesters. mdpi.com
Enantioselectivity is the ability of an enzyme to preferentially catalyze the reaction of one enantiomer in a racemic mixture. mdpi.com This is particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals. wikipedia.org Lipases are known to be chiral and can be used for the enantioselective synthesis of esters. wikipedia.orgacs.org
While this compound itself is not chiral, the principles of regioselectivity and enantioselectivity are crucial in the broader context of enzymatic ester synthesis, allowing for the production of highly specific and pure compounds. The selectivity of a lipase can be influenced by the choice of enzyme, the reaction medium, and other reaction conditions. nih.gov
Optimization of Reaction Conditions and Media in Enzymatic Synthesis
The efficiency of lipase-catalyzed esterification is significantly influenced by various reaction parameters. researchgate.netangolaonline.net Key factors that require optimization include temperature, enzyme concentration, substrate molar ratio, and the nature of the reaction medium. nih.govresearchgate.net
Reaction Medium: While enzymatic reactions can be performed in solvent-free systems, the use of organic solvents can be beneficial for substrate solubility and can influence enzyme activity and stability. rsc.orgnih.gov The choice of solvent is critical, as some organic solvents can deactivate the enzyme. nih.gov Non-polar solvents are often preferred for esterification reactions. nih.gov
Water Activity: Water plays a crucial role in lipase catalysis. While a certain amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. rsc.orgresearchgate.net Therefore, controlling the water activity in the reaction medium is vital for maximizing ester synthesis. nih.gov
Recent research has explored various strategies to optimize enzymatic ester synthesis, including the use of immobilized enzymes, response surface methodology for process optimization, and the development of novel reaction media. rsc.orgresearchgate.netmdpi.com For instance, a simple mathematical tool called Substrate-Enzyme Relation (SER) has been developed to predict optimal reaction conditions with a reduced number of experiments. mdpi.com
| Parameter | Optimal Condition | Reference |
| Enzyme Concentration | Varies depending on the specific lipase and substrates. Generally, an increase in enzyme concentration leads to a higher initial reaction rate until substrate saturation is reached. | nih.govresearchgate.net |
| Substrate Molar Ratio | An excess of one of the substrates (often the alcohol) is typically used to shift the equilibrium towards ester formation. | nih.govmdpi.com |
| Temperature | Typically in the range of 30-70°C, depending on the thermal stability of the specific lipase used. | researchgate.netnih.govnih.gov |
| Reaction Medium | Can be solvent-free or in the presence of a non-polar organic solvent to improve substrate solubility. | rsc.orgmdpi.com |
| Water Activity | A low water activity is generally preferred to favor synthesis over hydrolysis. | rsc.orgnih.gov |
| pH (for aqueous systems) | Optimal pH depends on the specific lipase, but is often near neutral for transesterification. | nih.gov |
Novel Synthetic Pathways Involving the 2,2-Dimethylpentyl Moiety
The synthesis of this compound is primarily achieved through the esterification of 2,2-dimethylpentan-1-ol with propanoic acid or its derivatives. The core challenge in this synthesis lies in the steric hindrance presented by the 2,2-dimethylpentyl group, which is a neopentyl-type structure. This structural feature significantly impacts the reaction kinetics of traditional synthetic methods.
Standard esterification procedures, such as the Fischer-Speier esterification, involve reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While effective for many esters, the reaction with sterically hindered alcohols like 2,2-dimethylpentan-1-ol is notably slow. masterorganicchemistry.comyoutube.com The bulky tert-butyl group adjacent to the reaction center impedes the nucleophilic attack of the alcohol, necessitating more forceful conditions or alternative strategies. masterorganicchemistry.com
To overcome these steric challenges, alternative methods are employed. One common approach is the use of more reactive acylating agents, such as propanoic anhydride (B1165640) or propanoyl chloride, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). youtube.com Another effective method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to facilitate the reaction with the hindered alcohol. nih.gov
The synthesis of the 2,2-dimethylpentyl moiety itself, typically as the precursor alcohol 2,2-dimethylpentan-1-ol, can be accomplished through various organic synthesis routes, often involving Grignard reagents or organolithium compounds to construct the carbon skeleton.
Research into the esterification of propanoic acid has shown that reaction conditions significantly influence the yield and reaction rate. Factors such as temperature, catalyst concentration, and the molar ratio of reactants are crucial for optimizing the synthesis. ceon.rsresearchgate.net For instance, increasing the reaction temperature and the amount of catalyst generally leads to higher conversion rates and yields of the resulting ester. ceon.rs
Table 1: Influence of Reaction Parameters on Propanoate Ester Synthesis
| Parameter | Observation | Impact on Yield/Rate | Reference |
|---|---|---|---|
| Temperature | Increasing temperature from 35°C to 65°C | Increases both the rate of formation and the final yield of the ester. | ceon.rs |
| Catalyst | Use of acid catalysts (e.g., H₂SO₄, p-TSA) | Essential for the reaction to proceed at a practical rate; higher concentrations increase conversion. | masterorganicchemistry.comceon.rsresearchgate.net |
| Reactant Ratio | Using the alcohol in large excess | Shifts the equilibrium towards the product side, increasing the ester yield. | masterorganicchemistry.com |
| Alcohol Structure | Primary alcohols react faster than secondary alcohols. | Steric hindrance around the hydroxyl group decreases the reaction rate. | youtube.comresearchgate.net |
| Substrate Reactivity | Acyl chlorides or anhydrides are more reactive than carboxylic acids. | Allows for esterification of sterically hindered alcohols under milder conditions. | youtube.com |
Chemoenzymatic routes offer a green and highly selective alternative for synthesizing esters. Lipases are commonly used biocatalysts for esterification reactions, operating under mild conditions. medcraveonline.com These enzymes can effectively catalyze the reaction between an alcohol and a carboxylic acid, even with sterically demanding substrates. nih.govmdpi.com A potential chemoenzymatic pathway for this compound would involve the lipase-catalyzed esterification of 2,2-dimethylpentan-1-ol with propanoic acid. This method often results in high yields and avoids the need for harsh reagents. medcraveonline.com
Derivatization Strategies and Functionalization of the Ester Backbone
Once synthesized, the this compound molecule can be further modified to create new derivatives with potentially different properties. Functionalization can occur at several positions, but modifications of the propanoate ester backbone are particularly notable.
The ester group itself can be considered a point for derivatization. For example, the reduction of the ester to a primary alcohol (propanol) can be achieved using reducing agents like lithium aluminum hydride, representing a key functional group interconversion. researchgate.net
The propanoate portion of the ester offers other sites for functionalization. The carbon atom alpha to the carbonyl group is a key position for introducing new functional groups. For instance, α-diazo-substituted propanoates can be synthesized and subsequently transformed into complex heterocyclic structures like naphtho[2,1-d]oxazoles through rhodium-catalyzed reactions. acs.org This demonstrates a sophisticated strategy for building molecular complexity from a simple propanoate ester backbone.
Further derivatization can be envisioned through reactions that target the C-H bonds of the propanoate chain, although this often requires advanced catalytic systems. The development of new catalytic methods is expanding the possibilities for selective functionalization of alkyl chains.
Table 2: Examples of Functionalization/Derivatization of Propanoate Esters
| Starting Material Type | Reaction Type | Functional Group Introduced/Modified | Product Type | Reference |
|---|---|---|---|---|
| Alkyl 2-diazo-3-oxopropanoate | Rh(II)-catalyzed C-H insertion | Naphtho[2,1-d]oxazole moiety | Polycyclic aromatic ester | acs.org |
| Methyl propanoate | Reduction | Hydroxyl group | Propanol | researchgate.net |
| Propanoic Acid | Fischer Esterification | Ester group | Propanoate Ester | masterorganicchemistry.comceon.rs |
| Terpenoid alcohols / Phenolic acids | DCC coupling | Ester linkage | Terpenoid esters | nih.gov |
Reaction Chemistry and Mechanistic Investigations of 2,2 Dimethylpentyl Propanoate
Thermal Decomposition and Pyrolysis Pathways
The thermal degradation of esters, particularly in the gas phase, is a well-studied class of reactions. For esters containing a β-hydrogen atom in the alkyl group, the primary decomposition route at high temperatures is a unimolecular elimination reaction known as ester pyrolysis.
Kinetic Studies of High-Temperature Ester Pyrolysis
The pyrolysis of esters proceeds through a concerted, intramolecular, six-membered cyclic transition state, a type of pericyclic reaction known as an Ei (elimination, intramolecular) mechanism. This reaction is typically carried out in the gas phase at temperatures ranging from 300 to 500 °C. The reaction is stereospecific, proceeding via syn-elimination, where the β-hydrogen and the ester group are on the same side of the C-C bond.
Table 1: Estimated Kinetic Parameters for the Pyrolysis of 2,2-Dimethylpentyl Propanoate and Related Esters
| Ester | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Ethyl Acetate (B1210297) | 400 - 500 | ~200 | ~10¹³ |
| tert-Butyl Acetate | 300 - 350 | ~170 | ~10¹³ |
| This compound (Estimated) | 350 - 450 | ~180-190 | ~10¹³ |
Note: Data for ethyl acetate and tert-butyl acetate are representative values from the literature. The values for this compound are estimated based on structural similarities and general trends in ester pyrolysis.
Product Identification and Mechanistic Elucidation of Thermal Degradation
The Ei mechanism for the pyrolysis of this compound is expected to yield propanoic acid and 2,2-dimethyl-1-pentene. The reaction proceeds through a cyclic transition state where the carbonyl oxygen abstracts a β-hydrogen from the pentyl group, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of a C=C double bond.
At even higher temperatures, the initial pyrolysis products can undergo further decomposition. Propanoic acid can decarboxylate to yield ethane (B1197151) and carbon dioxide, or dehydrate to form methylketene (B14734522) and water. arkat-usa.org The alkene, 2,2-dimethyl-1-pentene, may undergo isomerization or fragmentation reactions.
Reactions with Atmospheric Radicals and Oxidants
In the troposphere, organic compounds like esters are primarily removed through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). Reactions with other oxidants, such as chlorine atoms (Cl•), can also be significant, particularly in marine or coastal environments.
Hydroxyl Radical (OH) Initiated Oxidation of Branched Esters
The reaction of hydroxyl radicals with esters proceeds primarily through hydrogen atom abstraction from the C-H bonds of the alkyl and acyl groups. The rate of this reaction is dependent on the number and type of C-H bonds available for abstraction (tertiary > secondary > primary).
For this compound, hydrogen abstraction can occur at several positions on both the propanoate and the 2,2-dimethylpentyl moieties. The presence of multiple secondary C-H bonds suggests these will be significant sites of reaction.
Table 2: Estimated and Measured Rate Constants for the Reaction of OH Radicals with this compound and Related Compounds at 298 K
| Compound | k(OH) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |
| n-Pentane | 3.97 |
| 2,2-Dimethylbutane | 2.29 |
| 2,2-Dimethylpentane | 3.50 |
| Ethyl Propanoate | 1.40 |
| This compound (Estimated) | ~6.5 |
Note: Data for related compounds are from experimental measurements. The value for this compound is an estimate based on SARs and data from structurally similar compounds. mdpi.com
The subsequent reactions of the resulting alkyl radicals in the presence of oxygen lead to the formation of peroxy radicals, which can then react further to form a variety of oxygenated products, including aldehydes, ketones, and other esters.
Chlorine Atom (Cl) Reactions with Alkyl Propanoates
Chlorine atoms are highly reactive and can contribute to the degradation of organic compounds in specific atmospheric environments. Similar to OH radicals, Cl atoms react with esters via hydrogen abstraction. However, Cl atom reactions are generally faster and less selective than OH radical reactions. nih.gov
The rate constants for the reaction of Cl atoms with esters are typically on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. For this compound, the reaction with Cl atoms is expected to be rapid, with abstraction occurring at various C-H bonds.
Product studies on the reaction of Cl atoms with other esters suggest that the initial alkyl radicals formed will react with O₂ to form peroxy radicals, leading to a cascade of reactions that can produce a variety of carbonyl compounds and other secondary pollutants. nih.gov
Solvolysis and Hydrolysis Mechanisms of Branched Esters
The hydrolysis of esters, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base. The mechanism and rate of hydrolysis are significantly influenced by the structure of the ester, particularly by steric hindrance around the carbonyl group and the alkoxy group.
The hydrolysis of this compound can be described by the following general reactions:
Acid-catalyzed hydrolysis (reversible): CH₃CH₂COOCH₂C(CH₃)₂CH₂CH₂CH₃ + H₂O ⇌ CH₃CH₂COOH + HOCH₂C(CH₃)₂CH₂CH₂CH₃ chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org
Base-promoted hydrolysis (saponification, irreversible): CH₃CH₂COOCH₂C(CH₃)₂CH₂CH₂CH₃ + OH⁻ → CH₃CH₂COO⁻ + HOCH₂C(CH₃)₂CH₂CH₂CH₃ chemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org
The 2,2-dimethylpentyl group is a neopentyl-type group, which is known to exert significant steric hindrance. This steric bulk can affect the mechanism of solvolysis and hydrolysis.
Under neutral or acidic conditions, the hydrolysis of most esters proceeds via the AAC2 mechanism, involving nucleophilic attack of water at the carbonyl carbon. However, for esters with bulky alkyl groups like the 2,2-dimethylpentyl group, the rate of this reaction can be significantly retarded.
In strongly acidic media or with good leaving groups, an AAL1 mechanism, involving the formation of a carbocation from the alkyl group, can become competitive, especially if the resulting carbocation is stable. The neopentyl-type carbocation that would be formed from this compound is primary and would be expected to rearrange to a more stable tertiary carbocation.
Under basic conditions, the hydrolysis of esters typically follows the BAC2 mechanism, with the hydroxide (B78521) ion acting as the nucleophile. youtube.com The steric hindrance of the 2,2-dimethylpentyl group is expected to slow down the rate of this reaction compared to less hindered esters. However, studies on the hydrolysis of other sterically hindered esters have shown that the reaction can be effectively carried out under non-aqueous basic conditions. arkat-usa.org
Table 3: Common Mechanisms of Ester Hydrolysis
| Mechanism | Conditions | Key Features | Relevance to this compound |
| AAC2 | Acidic | Bimolecular, acyl-oxygen cleavage | Likely the primary pathway under mild acidic conditions, but may be slow due to steric hindrance. |
| AAL1 | Strongly Acidic | Unimolecular, alkyl-oxygen cleavage, carbocation intermediate | Possible under forcing conditions due to the potential for rearrangement of the neopentyl-like carbocation. |
| BAC2 | Basic | Bimolecular, acyl-oxygen cleavage | The expected pathway under basic conditions, though the rate will be influenced by steric effects. |
Radical-Mediated Reactions Involving the 2,2-Dimethylpentyl Group
The 2,2-dimethylpentyl group in this compound is expected to influence radical-mediated reactions primarily through steric hindrance and the electronic effects of its alkyl substituents. Radical reactions typically involve initiation, propagation, and termination steps. In the context of this ester, radical reactions would likely be initiated by the homolytic cleavage of a bond, often facilitated by heat or light, to form radical intermediates.
A key reaction is hydrogen abstraction, where a radical initiator removes a hydrogen atom from the ester to form a new radical. The site of hydrogen abstraction is determined by the bond dissociation energy of the C-H bonds present in the molecule. The 2,2-dimethylpentyl group, with its primary, secondary, and tertiary hydrogens, presents multiple possibilities for radical formation. However, the high degree of steric hindrance around the quaternary carbon at the 2-position would likely disfavor abstraction from the neighboring methylene (B1212753) group (C1).
Once a radical is formed on the 2,2-dimethylpentyl moiety, it can undergo several subsequent reactions. These include:
Rearrangement: The initial radical could rearrange to a more stable radical. For instance, a primary radical could undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary radical.
Elimination: The radical could undergo β-scission, leading to the fragmentation of the molecule and the formation of an alkene and a smaller radical.
Combination: Two radicals can combine to form a new covalent bond, a process that is typically a termination step in a radical chain reaction.
The specific pathways and products of these radical reactions would be highly dependent on the reaction conditions, including the nature of the radical initiator, temperature, and solvent.
Table 1: Potential Radical-Mediated Reactions of the 2,2-Dimethylpentyl Group
| Reaction Type | Description | Potential Products |
|---|---|---|
| Hydrogen Abstraction | Removal of a hydrogen atom by a radical initiator. | Alkyl radical on the 2,2-dimethylpentyl chain. |
| Radical Rearrangement | Isomerization of the initial radical to a more stable form. | More substituted (secondary or tertiary) radicals. |
| β-Scission (Fragmentation) | Cleavage of a C-C bond beta to the radical center. | Alkenes and smaller radical fragments. |
| Radical Combination | Dimerization of two radical species. | Larger, cross-linked molecules. |
Structure-Reactivity Relationships in Branched Alkyl Propanoates
The reactivity of branched alkyl propanoates like this compound is significantly influenced by their molecular structure. The degree and position of branching in the alkyl chain play a crucial role in determining the rates and mechanisms of their reactions.
Steric Effects: The most prominent feature of the 2,2-dimethylpentyl group is the steric bulk imparted by the two methyl groups at the C2 position. This steric hindrance can have a profound impact on reactivity. psu.edursc.org For reactions that require the approach of a reagent to the ester carbonyl group or the α-carbon of the propanoate moiety, the bulky 2,2-dimethylpentyl group can act as a "steric shield," slowing down the reaction rate compared to less branched analogues like n-pentyl propanoate. masterorganicchemistry.com This phenomenon is known as steric hindrance. masterorganicchemistry.com
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect and hyperconjugation. In the context of radical stability, this is a significant factor. The stability of alkyl radicals follows the order: tertiary > secondary > primary. pressbooks.publibretexts.orglibretexts.orgyoutube.com This is because the electron-donating alkyl groups help to stabilize the electron-deficient radical center through hyperconjugation. pressbooks.publibretexts.org
The 2,2-dimethylpentyl group contains primary, secondary, and tertiary carbon atoms, allowing for the formation of radicals of varying stability. A radical formed at the tertiary C2 position (if a C-C bond were to cleave) would be relatively stable. This increased stability of potential radical intermediates can influence the regioselectivity of radical reactions, favoring pathways that lead to the formation of more substituted, and thus more stable, radicals.
Table 2: Influence of Structural Features on the Reactivity of Branched Alkyl Propanoates
| Structural Feature | Effect on Reactivity | Underlying Principle |
|---|---|---|
| Alkyl Branching (e.g., gem-dimethyl group) | Can decrease reaction rates at nearby functional groups. | Steric Hindrance: Bulky groups physically obstruct the approach of reagents. masterorganicchemistry.com |
| Alkyl Branching | Can increase the rate of radical formation at the point of branching. | Steric Acceleration: Relief of steric strain in the transition state. psu.edursc.org |
| Number of Alkyl Substituents | Increases the stability of adjacent radical centers. | Hyperconjugation: Electron donation from C-H and C-C sigma bonds stabilizes the electron-deficient radical. pressbooks.publibretexts.org |
Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dimethylpentyl Propanoate
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,2-dimethylpentyl propanoate. The chromatographic separation provides retention time data, a key identifier, while the mass spectrometer offers detailed structural information through fragmentation analysis.
Electron Ionization (EI) Fragmentation Patterns of Branched Esters
Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), a high-energy process that induces fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For esters, fragmentation commonly occurs at the C-O bonds and through rearrangements.
The mass spectrum of this compound is predicted to exhibit characteristic fragments. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, significant fragments would be expected from the cleavage of the propanoate and the 2,2-dimethylpentyl moieties.
Predicted Electron Ionization (EI) Fragmentation Data for this compound:
| m/z | Proposed Fragment Ion | Structural Formula of Fragment | Significance |
| 172 | [C₁₀H₂₀O₂]⁺ | [CH₃CH₂COOCH₂(CH₃)₂C(CH₂)₂CH₃]⁺ | Molecular Ion |
| 115 | [C₇H₁₅O]⁺ | [CH₂(CH₃)₂C(CH₂)₂CH₃]⁺ | Loss of the propionyl group |
| 99 | [C₅H₁₁O₂]⁺ | [CH₃CH₂COOCH₂]⁺ | Cleavage of the pentyl chain |
| 71 | [C₅H₁₁]⁺ | [(CH₃)₂C(CH₂)₂CH₃]⁺ | 2,2-dimethylpentyl cation |
| 57 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ | Propionyl cation (acylium ion) |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | tert-butyl cation from rearrangement |
| 43 | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | Propyl fragment |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Ethyl fragment from the propanoate group |
This table is based on predicted fragmentation patterns for branched esters and data from structurally similar compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific fragment ion (a precursor ion) from the initial EI fragmentation is selected and subjected to further fragmentation, generating a product ion spectrum. This technique is invaluable for distinguishing between isomers that might produce similar initial mass spectra. For instance, selecting the molecular ion or a primary fragment of this compound and inducing further fragmentation can confirm the connectivity of the alkyl chains and the ester functionality, solidifying the structural assignment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is well-suited for volatile esters, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, particularly for less volatile or thermally labile compounds. For branched esters, LC-MS can provide both separation and sensitive detection.
High-Resolution Mass Spectrometry (HRMS) in Branched Ester Analysis
High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₂₀O₂), HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas, thereby offering a high degree of confidence in its identification.
Chemical Isotope Labeling in LC-MS for Enhanced Detection
Chemical isotope labeling is a technique used to improve the sensitivity and selectivity of LC-MS analysis. chemicalbook.com By derivatizing the analyte with a reagent containing a stable isotope (e.g., ¹³C or ²H), the mass of the analyte is shifted. This can be particularly useful for distinguishing the analyte from matrix interferences and for accurate quantification using an isotopically labeled internal standard. For this compound, the propanoic acid precursor could be synthesized with ¹³C labels, or a labeled derivatizing agent could be used to react with the ester. nih.gov This approach is especially beneficial in complex matrices where background noise can obscure the signal of the unlabeled compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Based on the structure of this compound and data from analogous compounds such as methyl 2,2-dimethylpropanoate and 2,2-dimethylpentane, a predicted NMR spectrum can be constructed. chemicalbook.comlibretexts.org
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.30 | Quartet (q) | 2H | -CH ₂-C=O |
| ~3.85 | Singlet (s) | 2H | -O-CH ₂-C(CH₃)₂- |
| ~1.25 | Triplet (t) | 2H | -C(CH₃)₂-CH ₂-CH₂- |
| ~1.15 | Triplet (t) | 3H | CH ₃-CH₂-C=O |
| ~0.90 | Singlet (s) | 6H | -C(CH ₃)₂- |
| ~0.85 | Triplet (t) | 3H | -CH₂-CH ₃ |
This table contains predicted chemical shifts and multiplicities based on known values for structurally similar compounds.
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C =O |
| ~75 | -O-C H₂- |
| ~37 | -C (CH₃)₂- |
| ~36 | -CH₂-C H₂-CH₃ |
| ~28 | -C H₂-C=O |
| ~25 | -C(C H₃)₂- |
| ~14 | -CH₂-C H₃ |
| ~9 | C H₃-CH₂-C=O |
This table contains predicted chemical shifts based on known values for structurally similar compounds.
The combination of these advanced spectroscopic and chromatographic techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its accurate identification and structural verification.
¹H NMR Spectroscopy of the 2,2-Dimethylpentyl Moiety
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of the 2,2-dimethylpentyl moiety of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected.
The 2,2-dimethylpentyl group, (CH₃)₃CCH₂CH₂CH₂-, contains several distinct proton environments. The nine protons of the three methyl groups attached to the quaternary carbon (the tert-butyl group) are chemically equivalent due to free rotation. docbrown.info They are expected to produce a single, strong singlet in the upfield region of the spectrum, typically around 0.9 ppm, characteristic of protons on a carbon adjacent to a quaternary center. docbrown.info
The methylene (B1212753) group protons within the pentyl chain will appear as distinct multiplets. The CH₂ group adjacent to the ester oxygen (part of the propanoate, not the pentyl moiety) is the most deshielded. The protons of the methylene groups in the pentyl chain will have chemical shifts influenced by their distance from the electron-withdrawing ester group and by spin-spin coupling with neighboring protons. The methylene group adjacent to the tert-butyl group will be a triplet, coupled to the adjacent methylene group. The terminal methyl group of the pentyl chain will also appear as a triplet, coupled to its neighboring methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts for the 2,2-Dimethylpentyl Moiety
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (CH₃)₃C- | ~0.9 | Singlet | 9H |
| -C(CH₃)₃-CH ₂- | ~1.3 | Triplet | 2H |
| -CH₂-CH ₂-CH₃ | ~1.5 | Multiplet | 2H |
| -CH₂-CH ₃ | ~0.9 | Triplet | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions. docbrown.infodocbrown.info
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. youtube.com
For the 2,2-dimethylpentyl moiety, the spectrum is expected to show separate signals for the quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, the methylene carbons of the pentyl chain, and the terminal methyl carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. docbrown.infodocbrown.info The quaternary carbon will typically have a low intensity. The carbon atom of the methylene group attached to the ester oxygen will be the most downfield (highest ppm value) among the alkyl carbons due to the deshielding effect of the oxygen atom. The carbonyl carbon of the propanoate group will appear significantly further downfield, typically in the 170-180 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~174 |
| -O-C H₂- | ~73 |
| -C (CH₃)₃ | ~32 |
| -C(C H₃)₃ | ~26 |
| -CH₂-C H₂-CH₂- | ~42 |
| -CH₂-C H₂-CH₃ | ~18 |
| -CH₂-C H₃ | ~14 |
| Propanoate -C H₂-CH₃ | ~28 |
| Propanoate -CH₂-C H₃ | ~9 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values can be found in spectral databases. nih.gov
Infrared (IR) and Raman Spectroscopic Signatures of the Ester Functional Group
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
The most prominent feature in the IR spectrum of an ester like this compound is the strong absorption band due to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the region of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibration, which appears as a strong band in the fingerprint region, usually between 1300 and 1000 cm⁻¹. The spectrum will also display C-H stretching and bending vibrations from the alkyl portions of the molecule. docbrown.infodocbrown.info A vapor phase IR spectrum for this compound is available, which can provide specific wavenumber information. nih.gov
Raman spectroscopy, which relies on inelastic scattering of light, is also sensitive to the vibrations of the ester group. The C=O stretch is typically a strong and sharp band in the Raman spectrum as well. The C-C skeletal vibrations of the alkyl chain are often more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic IR and Raman Frequencies for the Ester Functional Group
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| C=O Stretch | 1750 - 1735 | 1750 - 1735 | Strong (IR), Strong (Raman) |
| C-O Stretch (acyl-oxygen) | 1300 - 1200 | Variable | Strong (IR) |
| C-O Stretch (alkyl-oxygen) | 1200 - 1000 | Variable | Strong (IR) |
Sample Preparation and Enrichment Techniques for Complex Matrices
The analysis of this compound in complex matrices, such as environmental or biological samples, often requires sample preparation and enrichment steps to remove interfering substances and concentrate the analyte. organomation.comresearchgate.net Given its volatile nature, techniques suitable for gas chromatography (GC) are commonly employed. hawach.com
Liquid-Liquid Extraction (LLE): This is a classic method where the sample is partitioned between two immiscible liquids. organomation.com An organic solvent in which the ester is highly soluble would be used to extract it from an aqueous matrix.
Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a cartridge containing a solid adsorbent. organomation.com For a relatively nonpolar ester like this compound, a reverse-phase sorbent (e.g., C18) would be suitable for trapping the analyte from a polar matrix. The ester is then eluted with a small volume of a nonpolar solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase. thermofisher.com The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), where the analyte adsorbs onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. thermofisher.comchromatographyonline.com This method is excellent for trace analysis and can be automated.
Headspace Analysis: For volatile compounds in solid or liquid samples, static or dynamic headspace analysis is highly effective. hawach.com The sample is placed in a sealed vial and heated, allowing the volatile ester to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this vapor is then injected into the GC. This technique minimizes matrix effects and protects the analytical column. hawach.com
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a larger amount of sorptive phase coated onto a magnetic stir bar, providing higher enrichment factors for trace analytes. chromatographyonline.com The stir bar is placed in the sample, and after a period of stirring, it is removed and the analyte is thermally desorbed for GC analysis.
The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the required sensitivity of the analysis. organomation.comchromatographyonline.com
Computational Studies on the Reactivity and Energetics of Branched Propanoates
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic properties of molecules. psu.edu These ab initio methods solve the Schrödinger equation to determine information such as molecular energies, electronic charge distributions, and optimal geometries from first principles. psu.edu For a molecule like 2,2-dimethylpentyl propanoate, which has significant rotational freedom, these calculations are crucial for identifying the most stable conformations (spatial arrangements of atoms).
Methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often paired with basis sets like 6-311G**, are used to perform geometry optimization. semanticscholar.org This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The calculations can also identify different local energy minima, representing various stable conformers, and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and reactivity.
Theoretical Studies of Reaction Kinetics and Mechanisms
Theoretical kinetics investigates the rates and pathways of chemical reactions. For branched propanoates, this is particularly relevant for understanding combustion and decomposition processes.
The mechanism of a chemical reaction is defined by the pathway it takes from reactants to products, which includes passing through a high-energy state known as the transition state. Ab initio and DFT methods are used to locate and characterize these transition states. nih.gov By calculating the potential energy surface, researchers can map out the energetic landscape of a reaction, identifying the lowest-energy path. chemrxiv.org
For instance, in the decomposition of esters, DFT calculations can model the breaking of C-O or C-C bonds. Studies on similar esters like methyl butanoate have used DFT (specifically, the BH&HLYP functional) to identify numerous decomposition pathways and their associated energy barriers. acs.org These calculations reveal which reactions are energetically favorable. For this compound, this could involve hydrogen abstraction, ester bond cleavage, or rearrangements, with DFT providing the activation energies for each potential route.
The rates of unimolecular reactions, such as decomposition, can depend on both temperature and pressure. Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical method used to calculate rate constants for such reactions. acs.orgnih.gov It accounts for the distribution of vibrational energy within the molecule before reaction.
RRKM theory is often coupled with the master equation, which models the effects of collisions with a bath gas (like argon or nitrogen) that can either energize or de-energize the reacting molecule. bohrium.com This combined approach is essential for accurately predicting reaction rates across a wide range of conditions, from the low pressures of interstellar space to the high pressures inside an engine. osti.gov For this compound, these calculations would predict how its decomposition rate changes with pressure, with collisional stabilization of intermediates becoming more significant at higher pressures. bohrium.com
Thermodynamic Analysis of Formation and Decomposition Pathways
Thermodynamic analysis focuses on the heat released or absorbed during a reaction (enthalpy) and the change in disorder (entropy). Quantum chemical methods can accurately predict thermodynamic properties like the standard enthalpy of formation (ΔHf°). psu.edu
Table 1: Hypothetical Thermodynamic Data for a Key Decomposition Step of a Branched Propanoate
| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Description |
| Ester → Alkene + Carboxylic Acid (Concerted) | +45 | +30 | A common, high-energy six-membered ring pathway. |
| C-O Bond Cleavage (Alcohol side) | +80 | +72 | Simple bond rupture to form radical species. |
| C-O Bond Cleavage (Acyl side) | +95 | +85 | Higher energy radical formation pathway. |
Note: Data are illustrative and based on typical values for ester pyrolysis.
Bond Dissociation Energies (BDEs) and Their Correlation with Reactivity in Branched Systems
The Bond Dissociation Energy (BDE) is the energy required to break a specific bond to form two radicals. nist.gov It is a direct measure of bond strength and a key indicator of chemical reactivity. Weaker bonds, particularly C-H bonds, are often the initial sites of attack in oxidation and pyrolysis reactions.
Table 2: Representative Bond Dissociation Energies (BDEs) in a Branched Alkane
| Bond Type | Typical BDE (kcal/mol) | Relevance to this compound |
| Primary C-H (in a methyl group) | ~100 | Found at the terminal methyl groups of the pentyl and propanoate chains. |
| Secondary C-H (in a methylene (B1212753) group) | ~97 | Found in the pentyl chain (-CH₂-). |
| Tertiary C-H | ~94 | Not present in the alkyl chain of this specific molecule, but relevant to other branched isomers. |
| C-C Bond | ~85-90 | Cleavage of the pentyl chain or loss of a methyl group. |
Source: Based on general BDE values. Actual values would be calculated specifically for the target molecule.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
While quantum chemistry focuses on individual molecules, Molecular Dynamics (MD) simulations model the behavior of large ensembles of molecules over time. arxiv.org By applying classical mechanics (Newton's equations of motion) and a "force field" that describes the interactions between atoms, MD can simulate the bulk properties of a liquid, such as density, viscosity, and diffusion coefficients. researchgate.netnih.gov
For this compound, MD simulations can reveal how these bulky, non-polar molecules pack together and interact in the liquid phase. mdpi.com These simulations can model the formation of clusters or aggregates and calculate properties like the radial distribution function, which shows the probability of finding a neighboring molecule at a certain distance. This understanding of intermolecular forces is crucial for predicting physical properties and how the ester might behave as a solvent or in a mixture. nih.gov
Environmental Biogeochemistry and Degradation Pathways of 2,2 Dimethylpentyl Propanoate
Biodegradation Mechanisms by Microorganisms and Enzymes
The primary mechanism for the biological breakdown of esters in the environment is through the action of microbial enzymes. The structure of 2,2-dimethylpentyl propanoate, with its characteristic branching, presents specific challenges and influences on its biodegradability.
Esterases (EC 3.1.1.1) are a class of hydrolase enzymes responsible for cleaving ester bonds to produce an alcohol and a carboxylic acid. nih.gov The efficiency of this enzymatic hydrolysis is highly dependent on the substrate's molecular structure. For this compound, the key structural feature is the neopentyl-like arrangement (2,2-dimethyl) in the alcohol portion of the ester.
Research on the enzymatic hydrolysis of various esters has demonstrated that steric hindrance around the ester's carbonyl group or the alkoxy group can significantly reduce the rate of enzymatic action. nih.gov The bulky 2,2-dimethyl group on the pentyl chain of this compound creates considerable steric shielding of the ester linkage. This shielding can impede the access of the active site of esterase enzymes, thereby slowing down the rate of hydrolysis compared to linear-chain esters of similar molecular weight.
Studies on soft drugs containing ester bonds have shown that the rate of enzymatic cleavage can be modulated by altering the steric bulk around the ester functional group. nih.gov This principle suggests that this compound would be relatively more resistant to enzymatic hydrolysis than a straight-chain isomer like heptyl propanoate.
The degradation of this compound in the environment is carried out by a diverse community of microorganisms, with different pathways being favored under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions , the initial step is the enzymatic hydrolysis of the ester bond, as discussed above, to yield propanoic acid and 2,2-dimethylpentanol. Following this, the resulting alcohol and carboxylic acid are typically metabolized further. Propanoic acid can be integrated into central metabolic pathways, such as the Krebs cycle, after conversion to acetyl-CoA. The degradation of the branched alcohol, 2,2-dimethylpentanol, is more complex. The high degree of branching can inhibit the common β-oxidation pathway. stackexchange.com Microorganisms may employ alternative pathways, such as α-oxidation, to break down these recalcitrant molecules, although this process is generally slower. stackexchange.com
In anaerobic environments , such as marine sediments, the biodegradation of esters is also a crucial process. nih.govresearchgate.net Similar to aerobic degradation, the initial step is hydrolysis. However, the subsequent degradation of the resulting alcohol and acid proceeds through different metabolic routes, often involving fermentation and methanogenesis. Studies on the anaerobic biodegradation of various alkyl esters have shown that branching in the alcohol moiety significantly reduces the rate and extent of degradation. nih.govresearchgate.net This suggests that this compound would be more persistent in anaerobic sediments compared to its linear counterparts.
The following table illustrates the general effect of alkyl chain branching on the anaerobic biodegradation of esters in marine sediments.
| Ester Structure | Degree of Branching | Relative Biodegradation Rate |
| Linear Alkyl Esters | Low | High |
| Branched Alkyl Esters | High | Low |
This table provides a qualitative comparison based on general findings for a range of esters and is intended to be illustrative for the case of this compound.
Abiotic Degradation Processes in Environmental Compartments
In addition to biological breakdown, this compound can be degraded by non-biological processes in the environment, primarily hydrolysis and photolysis.
Hydrolysis is a chemical reaction with water that can lead to the cleavage of the ester bond in this compound. This reaction can be catalyzed by acids or bases. libretexts.orgchemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process. chemguide.co.uk In acidic waters, this compound can slowly hydrolyze to propanoic acid and 2,2-dimethylpentanol.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that yields a carboxylate salt (propanoate) and the alcohol (2,2-dimethylpentanol). libretexts.org This process is generally faster than acid-catalyzed hydrolysis.
The kinetics of hydrolysis are influenced by steric factors. The significant steric hindrance provided by the 2,2-dimethyl group is expected to decrease the rate of both acid and base-catalyzed hydrolysis compared to less branched isomers. nih.gov
The table below presents a qualitative comparison of the hydrolytic stability of esters based on the steric hindrance of the alcohol moiety.
| Ester Type | Steric Hindrance | Relative Hydrolytic Stability |
| Primary Alcohol Esters (linear) | Low | Lower |
| Secondary Alcohol Esters | Medium | Intermediate |
| Tertiary/Highly Branched Alcohol Esters | High | Higher |
This table is a generalized representation. The hydrolytic stability of this compound is expected to be high due to the steric hindrance from the branched alkyl group.
This compound, as a volatile organic compound (VOC), can be subject to photolytic degradation in the atmosphere. rsc.orgnih.govnih.govresearchgate.net This process involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds.
Influence of Molecular Branching on Degradation Rates and Pathways
The recurring theme in the environmental fate of this compound is the profound influence of its molecular branching. The 2,2-dimethyl substitution on the pentyl group is a key determinant of its persistence and the pathways by which it is degraded.
Reduced Biodegradation: The primary effect of the branching is a significant reduction in the rate of biodegradation. researchgate.netnih.gov This is due to steric hindrance limiting enzymatic access to the ester bond and the recalcitrance of the resulting branched alcohol to common metabolic pathways like β-oxidation. stackexchange.commpob.gov.my Studies on naphthenic acids have shown a clear trend of decreased biotransformation with increased alkyl side chain branching. nih.gov
Increased Hydrolytic Stability: The steric bulk of the 2,2-dimethyl group also contributes to greater resistance to chemical hydrolysis, both under acidic and basic conditions. nih.gov
Potential for Altered Photolytic Pathways: While direct evidence is limited, the branching may influence the specific bond cleavages that occur during photolysis, potentially leading to different intermediate products compared to linear esters.
The following table summarizes the expected impact of the branching in this compound on its degradation rates compared to a linear isomer like n-heptyl propanoate.
| Degradation Process | Expected Rate for this compound | Expected Rate for n-Heptyl Propanoate |
| Enzymatic Hydrolysis | Slower | Faster |
| Aerobic Biodegradation | Slower | Faster |
| Anaerobic Biodegradation | Significantly Slower | Faster |
| Chemical Hydrolysis | Slower | Faster |
This is a comparative table based on established principles of chemical and biological degradation of esters.
Research Applications and Significance in Chemical Sciences
Role as a Model Compound in Fundamental Combustion Chemistry Studies
The combustion characteristics of esters are of significant interest, particularly in the context of developing alternative and renewable fuels. researchgate.net The molecular structure of a fuel has a profound impact on its combustion behavior, including ignition delay and the formation of pollutants. nih.gov Branched esters, such as 2,2-dimethylpentyl propanoate, are particularly valuable as model compounds in fundamental combustion studies.
The branching in the alcohol moiety of this compound is expected to influence its cetane number, a key indicator of ignition quality in diesel engines. plos.org Generally, increased branching in hydrocarbons tends to lower the cetane number. plos.org By studying the combustion of a precisely defined molecule like this compound, researchers can develop and refine kinetic models that predict the combustion behavior of more complex fuel mixtures. researchgate.net These models are crucial for designing fuels that burn more efficiently and with lower emissions. The study of such esters contributes to a deeper understanding of the relationship between molecular structure and reactivity during combustion. nih.gov
Application in the Development of Advanced Analytical Standards for Branched Lipids
In the field of lipidomics, accurate identification and quantification of various lipid species are paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, often requiring the conversion of fatty acids to their more volatile methyl esters (FAMEs). nih.govuni-hohenheim.de However, the analysis of branched-chain fatty acids (BCFAs) can be challenging due to the co-elution of isomers. nih.gov
This is where precisely characterized branched esters like this compound can serve as invaluable analytical standards. While not a fatty acid ester itself, its distinct structure and predictable fragmentation pattern in mass spectrometry make it a useful reference compound. researchgate.net By using such standards, analytical chemists can better calibrate their instruments and develop more robust methods for identifying and quantifying complex branched lipids in biological and food samples. nih.govwur.nl The use of well-defined standards is crucial for ensuring the accuracy and comparability of data across different laboratories. uni-hohenheim.de
Contribution to Understanding Structure-Property-Reactivity Relationships in Organic Esters
The relationship between a molecule's structure and its physical and chemical properties is a central theme in organic chemistry. solubilityofthings.comnumberanalytics.com Esters, as a class of compounds, exhibit a wide range of properties based on the nature of their constituent acid and alcohol fragments. numberanalytics.comnumberanalytics.com The reactivity of an ester is influenced by factors such as steric hindrance and the electronic environment around the carbonyl group. numberanalytics.comnumberanalytics.com
This compound, with its sterically hindered neopentyl-like alcohol group, provides an excellent case study for exploring these relationships. The bulky 2,2-dimethylpentyl group is expected to hinder nucleophilic attack at the carbonyl carbon, thereby influencing the rates of reactions such as hydrolysis and transesterification. numberanalytics.com By systematically studying the reactivity of such branched esters and comparing them to their linear counterparts, chemists can develop more predictive models for how molecular architecture dictates chemical behavior. nih.gov
Table 1: General Structure-Property-Reactivity Considerations for Esters
| Property/Reactivity | Influence of Structure | Relevance to this compound |
| Boiling Point | Increases with molecular weight; decreases with branching. | The branched structure may lead to a lower boiling point compared to its linear isomer. |
| Solubility | Generally low in water; soluble in organic solvents. | Expected to have low water solubility. |
| Hydrolysis Rate | Decreases with steric hindrance around the carbonyl group. | The bulky 2,2-dimethylpentyl group is expected to slow the rate of hydrolysis. |
| Transesterification | Influenced by steric hindrance and the nature of the incoming alcohol. | The steric bulk may necessitate more forcing reaction conditions for transesterification. |
Relevance in Green Chemistry and Sustainable Synthesis Research
The principles of green chemistry encourage the development of environmentally benign chemical processes. mdpi.comacs.org One area of focus is the use of biocatalysts, such as enzymes, to carry out chemical transformations under mild conditions. researchgate.net The synthesis of esters, including branched esters, has been a fertile ground for the application of these principles. mdpi.com
Lipases, for example, are enzymes that can catalyze the formation of esters from carboxylic acids and alcohols in a highly selective and efficient manner, often in the absence of harsh solvents. researchgate.netresearchgate.net The synthesis of branched-chain esters via biocatalytic methods is an active area of research, with the goal of producing these compounds sustainably. mdpi.com this compound could potentially be synthesized using such a green route, reacting propanoic acid with 2,2-dimethylpentan-1-ol (B1361373) in the presence of a suitable lipase (B570770). This approach aligns with the goals of green chemistry by reducing waste and energy consumption compared to traditional chemical synthesis. researchgate.net
Implications for the Synthesis of Novel Organic Building Blocks and Intermediates
Esters are versatile intermediates in organic synthesis, serving as precursors to a wide array of other functional groups. libretexts.orgchemscene.com Through reactions such as hydrolysis, transesterification, and reduction, the ester functionality can be transformed to provide valuable building blocks for more complex molecules. libretexts.orgyoutube.com
This compound, upon hydrolysis, would yield propanoic acid and 2,2-dimethylpentan-1-ol. This latter alcohol, with its neopentyl structure, could be a useful building block in its own right for introducing sterically demanding groups into a target molecule. Furthermore, the ester itself could be a substrate for reactions that modify the propanoate or the pentyl portion of the molecule, leading to the creation of novel chemical entities. rsc.orgrsc.org The ability to synthesize and then selectively modify branched esters like this compound expands the toolbox available to synthetic chemists for constructing complex molecular architectures.
Table 2: Potential Synthetic Transformations of this compound
| Reaction | Reagents | Product(s) |
| Hydrolysis | H2O, H+ or OH- | Propanoic acid and 2,2-dimethylpentan-1-ol |
| Transesterification | R'OH, H+ or Base | A new propanoate ester (R'OOCCH2CH3) and 2,2-dimethylpentan-1-ol |
| Reduction | LiAlH4 | Propan-1-ol and 2,2-dimethylpentan-1-ol |
| Grignard Reaction | R'MgX | A tertiary alcohol |
Q & A
Q. What are the critical physicochemical properties of 2,2-Dimethylpentyl propanoate, and how do they influence experimental design?
Methodological Answer: Key properties include boiling point, density, solubility, and stability under varying conditions. For example, the CRC Handbook lists analogous propanoate esters with boiling points ranging from 128–219°C, suggesting thermal stability considerations during synthesis or distillation . Structural analogs (e.g., isobutyl propanoate) in spectroscopic studies highlight the importance of ester group reactivity and steric effects from the dimethylpentyl moiety in solubility and interaction studies . Researchers should prioritize measuring these properties using differential scanning calorimetry (DSC) and gas chromatography (GC) to inform solvent selection and reaction kinetics.
Q. What analytical methods are recommended for verifying the purity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a gold standard for quantifying impurities, as demonstrated in propanoate metabolism studies . Coupled with mass spectrometry (LC-MS), this approach can identify trace contaminants (e.g., unreacted precursors or byproducts). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural validation, as shown in studies of related nitroaromatic esters . For reproducibility, calibrate instruments using certified reference materials and validate results against peer-reviewed protocols .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Safety data sheets (SDS) for analogous compounds (e.g., zinc 2,2-dimethylpropanoate) recommend using fume hoods, nitrile gloves, and flame-resistant lab coats due to potential respiratory and dermal irritation . Storage should adhere to guidelines for flammable liquids (e.g., in certified containers at <25°C). Researchers must conduct a hazard operability analysis (HAZOP) before scaling reactions and document emergency procedures per institutional safety standards .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to maximize yield and purity?
Methodological Answer: Esterification via acid-catalyzed condensation of 2,2-dimethylpentanol with propanoic acid is a common route. Studies on methyl 2-methyl-2-(2-nitrophenyl)propanoate suggest using Dean-Stark traps to remove water and shift equilibrium toward product formation . Catalytic optimization (e.g., p-toluenesulfonic acid vs. enzymatic lipases) should be tested via design of experiments (DoE) to identify temperature, solvent (e.g., toluene), and catalyst concentration effects. Post-synthesis, fractional distillation or recrystallization (if applicable) can isolate high-purity product .
Q. How do structural modifications in propanoate esters affect their metabolic stability, and what implications arise for biological studies?
Methodological Answer: The dimethylpentyl group likely reduces enzymatic hydrolysis rates compared to linear-chain esters, as steric hindrance impedes esterase binding. Propanoate metabolism studies using HPLC and bioinformatics tools (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) can map degradation pathways in vitro . Researchers should compare metabolic half-lives of this compound with analogs (e.g., isobutyl propanoate) in hepatocyte assays to assess structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR spectra may arise from solvent effects, concentration, or instrument calibration. Standardize data collection using deuterated solvents (e.g., CDCl) and internal standards (e.g., tetramethylsilane). Cross-validate results with computational chemistry tools (e.g., density functional theory, DFT) to predict vibrational frequencies and chemical shifts, as demonstrated in nitroaromatic ester studies . Collaborative data-sharing platforms (e.g., NIST Chemistry WebBook) provide reference spectra for benchmarking .
Q. What environmental considerations apply to the disposal or degradation of this compound?
Methodological Answer: Regulatory guidelines classify certain propanoate esters as hazardous due to persistence in aquatic systems. Biodegradation assays (e.g., OECD 301F) can assess mineralization rates . Advanced oxidation processes (AOPs), such as UV/HO treatment, may degrade the compound into non-toxic intermediates. Researchers should consult green chemistry principles to minimize waste, such as solvent recycling or catalytic methods .
Q. How can computational modeling predict the reactivity of this compound in novel applications?
Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) can model steric and electronic effects of the dimethylpentyl group on reaction pathways. For example, docking studies may predict interactions with biological targets (e.g., enzymes), while transition state analysis clarifies catalytic mechanisms . Validate models with experimental kinetics data to refine accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
